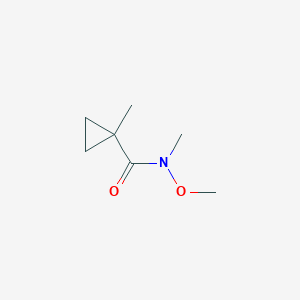

N-甲氧基-N,1-二甲基环丙烷甲酰胺

货号:

B2846733

CAS 编号:

608537-49-1

分子量:

143.186

InChI 键:

CXKFKCYCBZXPCW-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

“N-Methoxy-N,1-dimethylcyclopropanecarboxamide” is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol .

Synthesis Analysis

The synthesis of “N-Methoxy-N,1-dimethylcyclopropanecarboxamide” can be achieved through different methods. One method involves the reaction of 1-methylcyclopropane-l-carboxylic acid with 1,1’-carbonyldiimidazole (CDI) in dichloromethane at 0-20℃ for 16 hours . Another method involves the reaction of 1-methylcyclopropanecarboxylic acid with N,N-diisopropylethylamine, 2-(7-azabenzotriazol-l-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate, and Nu,O-dimethylhydroxylamine hydrochloride in N,N-dimethylformamide at 25℃ for 16 hours .Molecular Structure Analysis

The molecular structure of “N-Methoxy-N,1-dimethylcyclopropanecarboxamide” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis

“N-Methoxy-N,1-dimethylcyclopropanecarboxamide” is a colorless to yellow liquid . It is stored in a refrigerator and shipped at room temperature . More detailed physical and chemical properties are not provided in the search results.科学研究应用

质谱分析

- 电子轰击和化学电离研究:一项涉及用质谱分析带电负性取代基的环丙烷的研究,包括类似于 N-甲氧基-N,1-二甲基环丙烷甲酰胺的化合物,揭示了甲氧基团在电子轰击和化学电离条件下的行为。这项研究突出了复杂的碎裂模式和在分解前进行基团随机化的可能性,为类似化合物的结构阐明提供了有价值的信息 (Kolsaker, Kvarsnes, & Storesund, 1986)。

有机合成

- 一锅合成方法:已经开发出一种从羧酸合成 N-甲氧基-N-甲基酰胺的高效一锅合成方法,展示了这些化合物作为合成化学中的多功能性。该方法涉及在室温下用 N,O-二甲基羟胺盐酸盐对羧酸进行反应,产生优异的结果,并证明了 N-甲氧基-N,1-二甲基环丙烷甲酰胺衍生物在创建复杂有机分子中的效用 (Kim, Lee, Han, & Kay, 2003)。

合成应用

- 合成中的制备和应用:对 N-甲氧基-N-甲基酰胺的制备及其在酯直接转化为酮中的应用的研究提供了对这些化合物的合成多功能性的见解。此类方法为制备 N-甲氧基-N,1-二甲基环丙烷甲酰胺及其类似物提供了通用方法,可用于合成复杂有机分子,包括药物 (Williams 等,1995)。

新型合成路线

- 创新的合成方法:已经报道了一种从 4,6-嘧啶基氨基甲酸酯和格氏试剂合成 N-甲氧基-N-甲基酰胺的新方法,展示了一种生产这些化合物的有效且高产率的方法。该方法突出了合成策略的不断发展,以更有效地创建 N-甲氧基-N,1-二甲基环丙烷甲酰胺和相关分子 (Lee, 2007)。

属性

IUPAC Name |

N-methoxy-N,1-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(4-5-7)6(9)8(2)10-3/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKFKCYCBZXPCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

To a solution of 1-methylcyclopropanecarboxylic acid (C49) (30 g, 300 mmol) in dichloromethane (500 mL) was added 1,1′-carbonyldiimidazole (51 g, 315 mmol) portion-wise, not allowing the temperature to exceed 25° C. The mixture was stirred at room temperature for 2 hours. N,O-Dimethylhydroxylamine hydrochloride (34.8 g, 357 mmol) was added in one portion and stirred at room temperature for 12 hours. The mixture was washed with water (2×200 mL) and saturated aqueous sodium chloride solution (100 mL), dried over sodium sulfate and concentrated to give crude product as a colorless oil, which was directly used in the next step. Yield: 49 g, 342 mmol, 114%. 1H NMR (400 MHz, CDCl3) δ 3.69 (s, 3H), 3.20 (s, 3H), 1.34 (s, 3H), 1.01 (dd, J=6.4, 4.4 Hz, 2H), 0.53 (dd, J=6.4, 4.4 Hz, 2H).

Name

N,O-Dimethylhydroxylamine hydrochloride

Quantity

34.8 g

Type

reactant

Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2846650.png)

![N-(1-cyanopropyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2846654.png)

![2-[3-(4-Bromo-3-nitropyrazolyl)adamantanyl]acetic acid](/img/structure/B2846657.png)

![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2846660.png)

![2-(Trifluoromethyl)-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2846664.png)

![ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate](/img/structure/B2846669.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2846672.png)